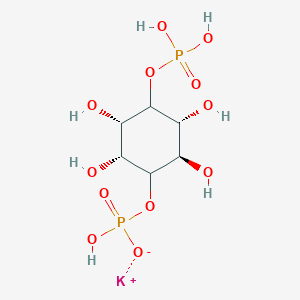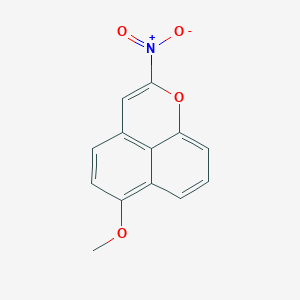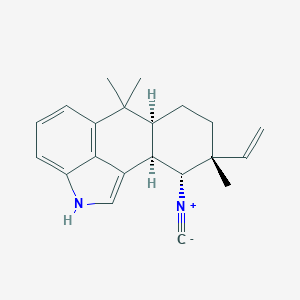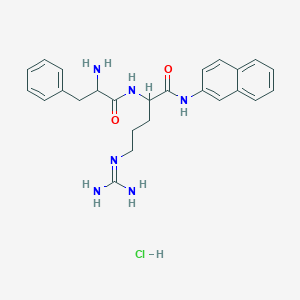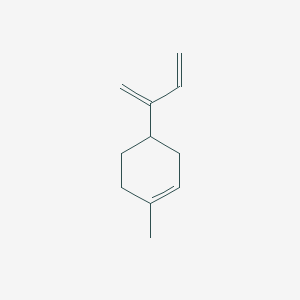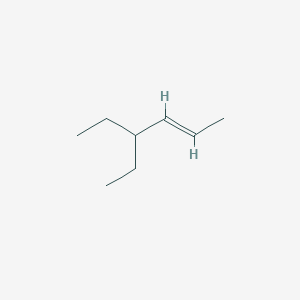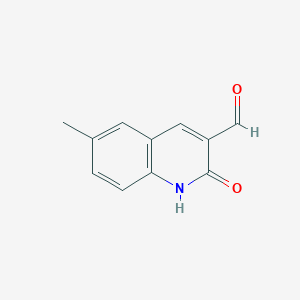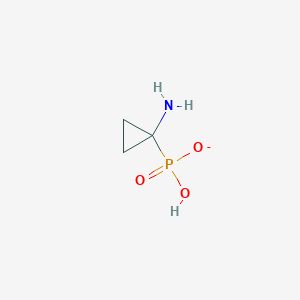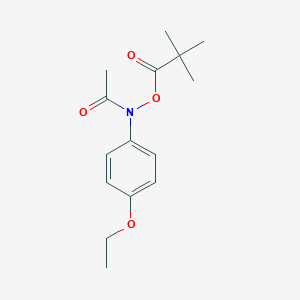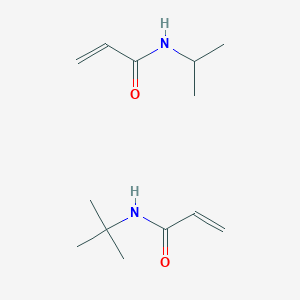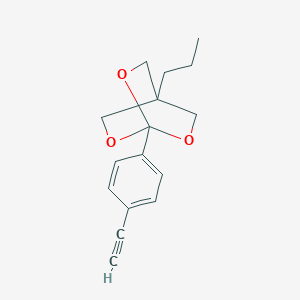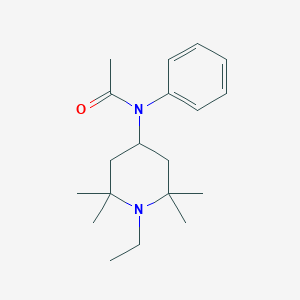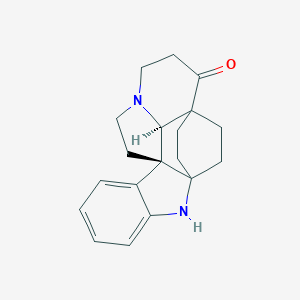
Aspidofractinin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aspidofractinin-6-one is a natural product that has attracted significant attention due to its potential pharmacological properties. It is a member of the aspidosperma alkaloid family, which is known for its various biological activities. Aspidofractinin-6-one has been found to exhibit promising anticancer, antimalarial, and antiparasitic activities.
Mécanisme D'action
The mechanism of action of aspidofractinin-6-one is not fully understood. However, it has been suggested that it exerts its pharmacological effects through the inhibition of various enzymes and pathways. For example, it has been found to inhibit topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
Aspidofractinin-6-one has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been found to inhibit the growth and proliferation of cancer cells. In addition, aspidofractinin-6-one has been found to exhibit antimalarial and antiparasitic activities, which are believed to be due to its ability to inhibit essential enzymes and pathways in the parasites.
Avantages Et Limitations Des Expériences En Laboratoire
Aspidofractinin-6-one has several advantages for lab experiments. It is a natural product that can be easily obtained from natural sources or synthesized in the lab. It has also been found to exhibit promising pharmacological properties, which make it an attractive target for drug discovery. However, there are also some limitations to using aspidofractinin-6-one in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological properties. In addition, its low solubility in water and other solvents can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of aspidofractinin-6-one. One direction is to further investigate its mechanism of action, which could provide insights into its pharmacological properties and potential therapeutic applications. Another direction is to optimize its pharmacological properties through structure-activity relationship studies and medicinal chemistry approaches. In addition, aspidofractinin-6-one could be further explored for its antimalarial and antiparasitic activities, which could lead to the development of new antimalarial and antiparasitic drugs. Finally, aspidofractinin-6-one could be explored for its potential as a lead compound for the development of anticancer drugs.
Méthodes De Synthèse
Aspidofractinin-6-one can be synthesized through various methods, including the isolation from natural sources, total synthesis, and semi-synthesis. The isolation from natural sources involves the extraction of aspidofractinin-6-one from the bark of the Aspidosperma species. Total synthesis involves the construction of the molecule from simple starting materials, while semi-synthesis involves the modification of natural products to obtain aspidofractinin-6-one.
Applications De Recherche Scientifique
Aspidofractinin-6-one has been the subject of several scientific studies due to its potential pharmacological properties. Its anticancer activity has been studied in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Aspidofractinin-6-one has been found to inhibit cancer cell proliferation, induce apoptosis, and inhibit tumor growth in animal models. Its antimalarial and antiparasitic activities have also been studied, with promising results.
Propriétés
Numéro CAS |
19634-36-7 |
|---|---|
Nom du produit |
Aspidofractinin-6-one |
Formule moléculaire |
C19H22N2O |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
(9R,21R)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-15-one |
InChI |
InChI=1S/C19H22N2O/c22-15-5-11-21-12-10-19-13-3-1-2-4-14(13)20-18(19)8-6-17(15,7-9-18)16(19)21/h1-4,16,20H,5-12H2/t16-,17?,18?,19+/m0/s1 |
Clé InChI |
CIKIOXOCARQDDJ-MKCYZYCBSA-N |
SMILES isomérique |
C1CN2CC[C@@]34[C@@H]2C5(C1=O)CCC3(CC5)NC6=CC=CC=C46 |
SMILES |
C1CN2CCC34C2C5(C1=O)CCC3(CC5)NC6=CC=CC=C46 |
SMILES canonique |
C1CN2CCC34C2C5(C1=O)CCC3(CC5)NC6=CC=CC=C46 |
Synonymes |
Aspidofractinin-6-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



